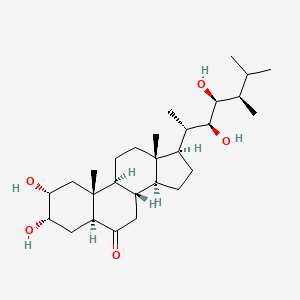

Epicastasterone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C28H48O5 |

|---|---|

分子量 |

464.7 g/mol |

IUPAC 名称 |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25+,26+,27-,28-/m1/s1 |

InChI 键 |

VYUIKSFYFRVQLF-RYTXDZBGSA-N |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

产品来源 |

United States |

Foundational & Exploratory

Epicastasterone: A Technical Guide to its Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a pivotal role in the growth, development, and physiological responses of plants. As a member of the brassinosterosteroid family, this compound is involved in a wide array of biological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses. This technical guide provides a comprehensive overview of the chemical structure, biological function, and signaling mechanism of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure

This compound is a C28 brassinosteroid characterized by a cholestane skeleton with multiple hydroxyl groups. Its systematic IUPAC name is (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one[1].

| Property | Value |

| Chemical Formula | C₂₈H₄₈O₅ |

| Molecular Weight | 464.68 g/mol [1] |

| CAS Number | 72050-71-6[2] |

| SMILES | C--INVALID-LINK--O)O)C)C">C@@H--INVALID-LINK--C(C)C)O">C@HO |

| Melting Point | 241 °C[1] |

Biological Function and Mechanism of Action

This compound, like other brassinosteroids, functions by binding to a specific cell surface receptor, initiating a signal transduction cascade that ultimately modulates the expression of target genes. This signaling pathway is crucial for a variety of physiological processes.

Key Biological Functions:

-

Cell Elongation and Division: Brassinosteroids are well-known for their ability to promote cell expansion and proliferation, contributing to overall plant growth.

-

Vascular Differentiation: They play a role in the development of xylem, the water-conducting tissue in plants.

-

Reproductive Development: Brassinosteroids are involved in pollen tube growth and fertility.

-

Stress Tolerance: They have been shown to enhance plant tolerance to a range of abiotic and biotic stresses.

-

Hormonal Crosstalk: this compound influences the signaling pathways of other phytohormones, including auxins, salicylic acid, jasmonic acid, and abscisic acid, to fine-tune developmental and stress responses[3].

Quantitative Bioactivity Data

A study on soybean plants demonstrated the growth-promoting effects of this compound. Foliar treatment with 0.25 µM and 1 µM this compound led to a significant increase in seed weight, highlighting its potential for agricultural applications[3].

| Treatment | Average Weight of 100 Seeds (g) | % Increase |

| Control | ~17.5 | - |

| 0.25 µM this compound | ~19 | ~8.5% |

| 1 µM this compound | ~19 | ~8.5% |

| Data from a study on soybean plants[3]. |

Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated at the cell membrane and involves a series of phosphorylation and dephosphorylation events.

Pathway Description:

-

Perception: this compound binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).

-

Co-receptor Activation: This binding induces heterodimerization and transphosphorylation between BRI1 and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).

-

Signal Relay: The activated BRI1/BAK1 complex phosphorylates and activates downstream signaling components.

-

Inhibition of BIN2: The signal is transduced through a phosphorylation cascade that leads to the inactivation of the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway.

-

Activation of Transcription Factors: In its active state, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). When BIN2 is inhibited, BZR1 and BES1 are dephosphorylated and become active.

-

Gene Regulation: Active BZR1 and BES1 translocate to the nucleus, where they bind to the promoters of target genes and regulate their expression, leading to various physiological responses.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to study the function and signaling of this compound and other brassinosteroids.

Rice Lamina Inclination Test

This bioassay is a sensitive and specific method for quantifying brassinosteroid activity.

Detailed Methodology:

-

Seedling Preparation: Rice seeds are surface-sterilized and germinated in the dark on a moist substrate. Seedlings are grown under controlled temperature and humidity for a specific period (e.g., 7 days) until the second leaf has emerged.

-

Segment Excision: Segments of approximately 2 cm containing the second leaf lamina joint are excised from the seedlings.

-

Incubation: The excised segments are floated on solutions containing a range of this compound concentrations (typically from 10⁻¹² to 10⁻⁶ M) and a control solution without the hormone. The incubation is carried out in the dark for a defined period (e.g., 48-72 hours).

-

Angle Measurement: After incubation, the angle between the lamina and the sheath is measured using a protractor or by analyzing digital images of the segments.

-

Data Analysis: The mean and standard deviation of the angles for each concentration are calculated. A dose-response curve is generated by plotting the lamina inclination angle against the logarithm of the this compound concentration. The half-maximal effective concentration (EC₅₀) can be determined from this curve.

BRI1 Kinase Assay

This in vitro assay is used to determine the kinase activity of the BRI1 receptor and its modulation by brassinosteroids.

Detailed Methodology:

-

Protein Expression and Purification: The cytoplasmic kinase domain of BRI1 (BRI1-CD) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing the purified BRI1-CD, a generic kinase substrate (e.g., myelin basic protein, MBP), and ATP. Often, [γ-³²P]ATP is used to allow for the detection of phosphorylation.

-

This compound Treatment: this compound is added to the reaction mixtures at a range of concentrations to assess its effect on BRI1 kinase activity. A control reaction without this compound is always included.

-

Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer and heating the samples.

-

Analysis of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film (for radiolabeled ATP) or analyzed using phospho-specific antibodies to detect the phosphorylated substrate.

-

Quantification: The intensity of the phosphorylated substrate band is quantified using densitometry to determine the relative kinase activity at different this compound concentrations.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the direct target genes of transcription factors like BZR1 and BES1.

Detailed Methodology:

-

Crosslinking: Plant tissues are treated with formaldehyde to create covalent crosslinks between proteins and DNA that are in close proximity.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of a desired size range (typically 200-1000 bp) using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-BZR1). The antibody-transcription factor-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Crosslinking: The crosslinks are reversed by heating the samples in the presence of a high salt concentration. Proteins are then degraded using proteinase K.

-

DNA Purification: The DNA is purified from the solution using standard DNA purification methods.

-

DNA Analysis: The purified DNA can be analyzed by several methods:

-

Quantitative PCR (qPCR): To determine the enrichment of specific DNA sequences, indicating binding of the transcription factor to those genomic regions.

-

ChIP-on-chip: The purified DNA is hybridized to a microarray containing probes for specific genomic regions.

-

ChIP-seq: The purified DNA is subjected to high-throughput sequencing to identify all the genomic regions bound by the transcription factor.

-

Conclusion

This compound is a vital brassinosteroid that plays a critical role in plant biology. Understanding its structure, function, and signaling pathway is essential for fundamental plant science research and has significant implications for agricultural biotechnology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working in this field, paving the way for further discoveries and the development of novel strategies to enhance crop productivity and resilience.

References

Natural Sources of Epicastasterone: A Technical Guide

Introduction

Epicastasterone, a member of the brassinosteroid family of plant steroid hormones, plays a crucial role in a variety of physiological processes, including cell elongation, division, and differentiation. As a naturally occurring bioactive compound, its identification and quantification in various plant species are of significant interest to researchers in plant biology, agriculture, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a visualization of its signaling pathway.

Natural Occurrences of this compound

This compound has been identified in a range of plant species and other organisms. While its presence is widespread, quantitative data on its concentration is available for a limited number of sources. The following table summarizes the known natural sources of this compound and includes quantitative data where available.

| Natural Source | Plant Part/Tissue | Concentration |

| Grapes (Vitis vinifera) | Early Green Berries | 56.69 pmol/g DW[1] |

| Late Green Berries | 15.87 pmol/g DW[1] | |

| Serradella (Ornithopus sativus) | Seeds | Co-occurrence with castasterone confirmed; specific concentration not reported in the available literature.[2] |

| Beet (Beta vulgaris) | Not specified | Presence reported; quantitative data not found in the available literature. |

| Water-net (Hydrodictyon reticulatum) | Whole organism | Presence reported; quantitative data not found in the available literature.[3] |

Experimental Protocols

The extraction, isolation, and identification of this compound from plant tissues require sensitive and precise analytical techniques due to its low endogenous concentrations. Below are detailed methodologies for these procedures.

Protocol 1: Extraction and Purification of Brassinosteroids for LC-MS/MS Analysis

This protocol is adapted from established methods for the high-throughput extraction and purification of brassinosteroids from plant tissues.

1. Sample Homogenization and Extraction:

-

Flash-freeze fresh plant material (e.g., seeds, leaves, berries) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

-

To approximately 100 mg of homogenized plant tissue, add 1 mL of ice-cold 80% aqueous methanol.

-

Vortex the mixture thoroughly and sonicate for 5 minutes.

-

Extract overnight on a laboratory rotator at 4°C.

-

Centrifuge the extract at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) - Step 1 (Reversed-Phase):

-

Condition a C18 SPE cartridge (e.g., 150 mg) by passing 6 mL of 80% methanol, followed by 6 mL of water, and finally 6 mL of 40 mM ammonium acetate (pH 6.5).

-

Load the supernatant from the extraction step onto the conditioned C18 cartridge.

-

Wash the cartridge with 10 mL of 40 mM ammonium acetate (pH 6.5) to remove interfering polar compounds.

-

Elute the brassinosteroids with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Solid-Phase Extraction (SPE) - Step 2 (Ion-Exchange):

-

Reconstitute the dried eluate from the C18 SPE in a small volume of the appropriate loading buffer for the chosen ion-exchange cartridge.

-

Condition the ion-exchange SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with the appropriate wash buffer to remove non-target compounds.

-

Elute the brassinosteroid fraction with the specified elution buffer.

-

Evaporate the final eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Identification and Quantification by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), brassinosteroids require derivatization to increase their volatility.

1. Derivatization:

-

To the dried, purified brassinosteroid extract, add 20 µL of pyridine containing methylboronic acid (2 mg/mL).

-

Heat the mixture at 70°C for 30 minutes to form the methylboronate derivatives.

2. GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions (Example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (e.g., m/z 50-650) for identification or Selected Ion Monitoring (SIM) for quantification.

-

Signaling Pathway

This compound, as a brassinosteroid, is perceived at the cell surface and initiates a signaling cascade that leads to changes in gene expression. The core components of this pathway are well-established.

Caption: Canonical brassinosteroid signaling pathway initiated by this compound.

References

- 1. Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The co-occurrence of 24-epi-castasterone and castasterone in seeds of Ornithopus sativus. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

The Physiological Impact of Epicastasterone on Plant Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone, a member of the brassinosteroid (BR) family of plant steroid hormones, plays a pivotal role in regulating a wide array of physiological processes essential for plant growth and development. As a direct precursor to the highly active brassinolide, this compound itself exhibits significant biological activity, influencing cell elongation, division, and differentiation. This technical guide provides an in-depth analysis of the physiological effects of exogenously applied this compound on plant growth, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The application of this compound elicits dose-dependent responses in various plant species. The following tables summarize key quantitative data from studies on Arabidopsis thaliana, Glycine max (soybean), and Oryza sativa (rice).

Table 1: Effect of this compound on Arabidopsis thaliana Root Elongation

| Concentration (nM) | Plant Type | Observed Effect | Reference |

| 10 | BR-deficient mutant (cbb3) | Restores root length to wild-type levels. | [1] |

| 50 | BR-deficient mutant (cbb3) | Stimulates root growth. | [1] |

| 500 | BR-deficient mutant (cbb3) | Continues to stimulate root growth. | [1] |

| 10,000 (10 µM) | Wild-type | Clearly stimulates root growth. | [1] |

Table 2: Dose-Response of this compound on Oryza sativa (Rice) Seedling Root Growth

| Concentration (nM) | Primary Root Length | Meristem Size | Meristem Cell Number |

| Up to 10 | No significant change | Reduced in a dose-dependent manner | Reduced in a dose-dependent manner |

| 50 | Significantly inhibited | Strongly reduced | Strongly reduced |

Data synthesized from a study on rice seedlings, which also noted that while this compound negatively impacts meristem size and cell number, it has a positive effect on meristem cell elongation at lower concentrations.[2]

Table 3: Effect of this compound on Glycine max (Soybean) Seed Weight and Phytohormone Levels

| Treatment | Average Weight of 100 Seeds (g) | % Increase in Seed Weight | Change in Endogenous Phytohormone Levels |

| Control | ~17.5 | N/A | Baseline |

| 0.25 µM this compound | ~19 | ~8.5% | Upregulation: Indole-3-acetic acid (IAA). Downregulation: Salicylic acid (SA), Jasmonic acid (JA), Abscisic acid (ABA). |

| 1 µM this compound | ~19 | ~8.5% | Upregulation: Indole-3-acetic acid (IAA). Downregulation: Salicylic acid (SA), Jasmonic acid (JA), Abscisic acid (ABA). |

This study highlights that this compound can promote growth in soybeans by modulating the levels of other key phytohormones.[3]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol details a standard method for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

1. Plant Material and Sterilization:

- Use seeds of Arabidopsis thaliana (e.g., ecotype Columbia-0 for wild-type studies, or relevant brassinosteroid-deficient mutants like cbb3).

- Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

- Rinse the seeds 4-5 times with sterile distilled water.

2. Growth Medium Preparation:

- Prepare half-strength Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose.

- Adjust the pH to 5.7.

- Add 0.8% (w/v) agar to solidify the medium.

- Autoclave the medium and allow it to cool to approximately 50-60°C.

- Add this compound from a stock solution (dissolved in DMSO or ethanol) to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 500 nM, 10 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

- Pour the medium into square petri plates.

3. Seed Plating and Growth Conditions:

- After the medium has solidified, place the sterilized seeds in a line on the surface of the agar.

- Seal the plates with breathable tape.

- Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.

- Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

4. Data Collection and Analysis:

- After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.

- Scan the plates to create high-resolution images.

- Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

- Calculate the average root length and standard error for each treatment group.

- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Signaling Pathways and Visualizations

This compound Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal is then transduced through a phosphorylation cascade that ultimately leads to changes in gene expression, driving growth and developmental processes.

Caption: this compound signaling pathway from cell surface perception to gene regulation.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for an experiment designed to evaluate the physiological effects of this compound on plant growth.

Caption: A generalized experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent brassinosteroid that significantly influences plant growth and development. Quantitative studies reveal its dose-dependent effects on root elongation, seed yield, and the modulation of other phytohormone levels. The well-characterized brassinosteroid signaling pathway provides a framework for understanding the molecular mechanisms underlying these physiological responses. The detailed experimental protocol provided herein offers a standardized approach for further investigation into the effects of this compound and other bioactive compounds on plant physiology. This guide serves as a valuable resource for researchers aiming to explore the potential applications of this compound in agriculture and drug development.

References

Epicastasterone: A Technical Guide to its Function as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicastasterone, a member of the brassinosteroid family of plant hormones, plays a crucial role in regulating a wide array of physiological and developmental processes in plants. As a direct biosynthetic precursor to the highly active brassinolide, this compound itself exhibits significant biological activity, influencing cell elongation, division, and differentiation. This technical guide provides an in-depth overview of this compound's function as a plant growth regulator, summarizing key quantitative data on its effects, detailing experimental protocols for its application and analysis, and visualizing its molecular signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in plant biology and agricultural sciences.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are essential for normal plant growth and development.[1] Since the initial discovery of brassins in rape pollen, numerous BRs have been identified, with 24-epicastasterone being a key intermediate in the biosynthesis of brassinolide, one of the most biologically active brassinosteroids.[2] this compound itself demonstrates significant growth-promoting effects and is found ubiquitously in the plant kingdom, making it a subject of considerable research interest for its potential applications in agriculture and horticulture. This guide focuses specifically on the role and application of 24-epicastasterone as a plant growth regulator.

Quantitative Effects of this compound on Plant Growth

Exogenous application of 24-epicastasterone has been shown to elicit a range of dose-dependent physiological responses in various plant species. The following tables summarize the quantitative effects of this compound on key growth parameters.

Table 1: Effect of 24-Epicastasterone on Soybean (Glycine max L.) Growth and Phytohormone Levels

| Treatment Concentration (µM) | Average Weight of 100 Seeds (g) | Change in Seed Weight (%) | Indole-3-acetic acid (IAA) Level (relative to control) | Salicylic Acid (SA) Level (relative to control) | Jasmonic Acid (JA) Level (relative to control) | Abscisic Acid (ABA) Level (relative to control) |

| 0 (Control) | 17.5 | 0 | 1.00 | 1.00 | 1.00 | 1.00 |

| 0.25 | ~19.0 | +8.5 | Upregulated | Downregulated | Downregulated | Downregulated |

| 1.0 | ~19.0 | +8.5 | Upregulated | Downregulated | Downregulated | Downregulated |

| Data synthesized from a study on the foliar application of 24-epicastasterone on soybean plants.[3][4] |

Table 2: Dose-Response of 24-Epicastasterone on Arabidopsis thaliana Growth

| Treatment Concentration (µM) | Hypocotyl Elongation (relative to control) | Petiole Elongation (relative to control) | Leaf Expansion (qualitative) | Root Shortening (qualitative) |

| 0 (Control) | 1.00 | 1.00 | Normal | Normal |

| 0.01 | Increased | Increased | Expanded | Shortened |

| 0.1 | Increased | Increased | Expanded | Shortened |

| 1.0 | Increased | Increased | Expanded | Shortened |

| Observations are based on the growth of Arabidopsis thaliana seedlings on a medium containing 24-epicastasterone. |

Table 3: Effect of a Brassinosteroid Analogue on Rice (Oryza sativa) Seedling Stomatal Conductance under Heat Stress

| Treatment | Stomatal Conductance (gs) |

| Absolute Control | Normal |

| Heat Stress Control | Decreased |

| 1 Foliar Spray (5x10-5 M) | Improved relative to stress control |

| 2 Foliar Sprays (5x10-5 M) | Improved relative to stress control |

| 3 Foliar Sprays (5x10-5 M) | Improved relative to stress control |

| This study utilized a brassinosteroid analogue, but the results provide insight into the potential effects of this compound on abiotic stress responses.[5] |

Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, initiates a signal transduction cascade upon binding to a cell surface receptor complex. This pathway ultimately leads to changes in gene expression that drive plant growth and development.

Caption: Brassinosteroid signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of 24-Epicastasterone

A common method for the synthesis of 24-epicastasterone involves the use of readily available sterols, such as ergosterol, as a starting material. The synthesis is a multi-step process that can be summarized as follows:

-

Conversion of Ergosterol: Ergosterol is first converted to its mesylate form.

-

Formation of i-Sterol: The mesylate is then transformed into an i-sterol intermediate.

-

Oxidation: The i-sterol is oxidized to the corresponding ketone.

-

Reduction and Isomerization: Reduction with lithium in liquid ammonia followed by isomerization yields (22E,24R)-5α-ergosta-2,22-dien-6-one.

-

Hydroxylation: The dienone is then hydroxylated to introduce the necessary hydroxyl groups, leading to the formation of 24-epicastasterone.

This is a generalized summary. For detailed reaction conditions and purification methods, refer to specialized organic synthesis literature.

Application of 24-Epicastasterone to Plants

4.2.1. Foliar Spray Application

-

Stock Solution Preparation: Prepare a stock solution of 24-epicastasterone (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Working Solution Preparation: Dilute the stock solution with deionized water to the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM). A small amount of a surfactant (e.g., Tween 20 at 0.01-0.05%) should be added to ensure even spreading on the leaf surface.

-

Application: Spray the working solutions onto the foliage of the plants until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. A control group should be sprayed with a solution containing the same concentration of the solvent and surfactant but without this compound.

-

Growth Conditions: Maintain the plants under controlled environmental conditions (e.g., temperature, light intensity, photoperiod, and humidity) for the duration of the experiment.

-

Data Collection: At predetermined time points, measure the desired growth parameters, such as plant height, leaf area, fresh and dry weight, and chlorophyll content.

4.2.2. Root Drench Application

-

Solution Preparation: Prepare aqueous solutions of 24-epicastasterone at the desired concentrations.

-

Application: Apply a specific volume of the this compound solution to the soil or hydroponic medium at the base of each plant. The volume should be sufficient to saturate the root zone. Control plants should receive an equal volume of water.

-

Growth and Data Collection: Maintain plants and collect data as described for the foliar spray application.

Analysis of Endogenous Phytohormones

-

Sample Collection and Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

-

Purification: Purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

-

Quantification: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification and quantification of this compound and other phytohormones are achieved by comparing their retention times and mass spectra with those of authentic standards.[5]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for studying the effects of this compound and the logical relationship of its signaling cascade.

Caption: General workflow for investigating the effects of this compound.

Caption: Logical flow of the this compound signaling cascade.

Conclusion

24-Epicastasterone is a potent plant growth regulator with significant effects on various aspects of plant development. Its role as a key component of the brassinosteroid family underscores its importance in fundamental plant biology and its potential for agricultural applications. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further elucidate the mechanisms of this compound action and explore its utility in enhancing crop productivity and resilience. Further research into the dose-dependent effects of this compound on a wider range of crop species, as well as its interactions with other phytohormones, will be crucial for optimizing its practical applications.

References

- 1. Regulatory role of exogenous 24-epibrassinolide on tomato fruit quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Foliar cytokinins or brassinosteroids applications influence the rice plant acclimatization to combined heat stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Epicastasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1][2][3][4][5] As a C28-brassinosteroid, it is a key intermediate in the biosynthesis of the highly active brassinolide. The discovery and characterization of this compound have been instrumental in elucidating the biosynthetic and signaling pathways of brassinosteroids, offering insights into plant physiology and potential applications in agriculture and beyond. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and History

The journey to the discovery of this compound is intertwined with the broader history of brassinosteroid research. The first brassinosteroid, brassinolide, was isolated in 1979 from the pollen of rape (Brassica napus).[6] This was followed by the isolation of castasterone in 1982 from insect galls of the chestnut tree.[6] These discoveries spurred further research into this novel class of plant hormones.

In 1987, a significant breakthrough was made by a team of Japanese scientists, T. Yokota, M. Kim, Y. Fukui, N. Takahashi, M. Takeuchi, and T. Takematsu. In their seminal paper published in Phytochemistry, they reported the isolation and characterization of several brassinosteroids, including 24-Epicastasterone, from the green alga Hydrodictyon reticulatum.[7] This was the first report of this compound as a naturally occurring brassinosteroid.

The structure of this compound was elucidated using advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8] Chemically, it is designated as (22R, 23R, 24R)-2α,3α,22,23-tetrahydroxy-5α-ergostan-6-one. Its CAS number is 72050-71-6.[1][2][9][10]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C28H48O5 |

| Molecular Weight | 464.68 g/mol |

| CAS Number | 72050-71-6 |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Experimental Protocols

Isolation of this compound from Hydrodictyon reticulatum

Experimental Workflow for Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Updates on BES1/BZR1 Regulatory Networks Coordinating Plant Growth and Stress Responses [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

The Brassinosteroid Signaling Pathway: A Technical Guide to its Core Mechanisms and the Role of Epicastasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of plant steroid hormones that play a pivotal role in a wide array of physiological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses.[1][2][3] The intricate signaling cascade initiated by BRs at the cell surface culminates in transcriptional changes within the nucleus, orchestrating a multitude of developmental programs.[3][4] This technical guide provides an in-depth exploration of the core brassinosteroid signaling pathway, with a particular focus on the activity of epicastasterone, a key bioactive brassinosteroid. We will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their study, and present visual representations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Core Brassinosteroid Signaling Pathway

The brassinosteroid signaling pathway is a well-characterized cascade that relays the hormonal signal from the cell membrane to the nucleus. The key components and their interactions are outlined below.

1. Ligand Perception at the Cell Surface: The signaling cascade is initiated by the binding of a brassinosteroid, such as this compound, to the extracellular leucine-rich repeat (LRR) domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[3][4][5] This binding event induces a conformational change in BRI1, leading to its activation.[6][7]

2. Receptor Complex Formation and Activation: Upon BR binding, BRI1 heterodimerizes with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3).[8][9] This association facilitates transphosphorylation between BRI1 and BAK1, leading to the full activation of the BRI1 kinase domain.[7][8]

3. Cytoplasmic Phosphorylation Cascade: Activated BRI1 phosphorylates members of the BR-SIGNALING KINASE (BSK) family, such as BSK1.[4][10][11] Phosphorylated BSKs then dissociate from the receptor complex and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1).[4][10][12]

4. Inactivation of the Negative Regulator BIN2: BSU1, a serine/threonine phosphatase, directly dephosphorylates and inactivates the glycogen synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[4][10][12] BIN2 is a key negative regulator of the pathway; in the absence of BRs, it is constitutively active.[13][14][15]

5. Activation of Transcription Factors: The inactivation of BIN2 leads to the dephosphorylation and accumulation of the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[14][16][17][18] In their unphosphorylated state, BZR1 and BES1 are active and can enter the nucleus.[19]

6. Regulation of Gene Expression: In the nucleus, BZR1 and BES1 bind to specific DNA sequences (BR Response Elements or E-boxes) in the promoters of target genes, thereby regulating their expression.[16][17][18][19] This leads to the physiological responses associated with brassinosteroids.

Below is a diagram illustrating the brassinosteroid signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the brassinosteroid signaling pathway, with a focus on this compound where available.

Table 1: Binding Affinities of Brassinosteroids to BRI1 Receptor

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Brassinolide | BRI1 | Grating-Coupled Interferometry (GCI) | 27.8 nM | [7] |

| Castasterone | BRI1 | Grating-Coupled Interferometry (GCI) | 48.3 nM | [7] |

| This compound | BRI1 | Grating-Coupled Interferometry (GCI) | 1.2 µM | [7] |

| Cathasterone | BRI1 | Grating-Coupled Interferometry (GCI) | 3.1 µM | [7] |

Table 2: Kinetic Parameters of BRI1 Kinase Activity

| Substrate | kcat (s-1) | Km (µM) | Reference |

| BKI1-Cter | 0.97 ± 0.06 | 4.28 ± 0.73 | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Assay for BRI1 Activity

This protocol is adapted from a coupled spectrophotometric assay to determine the kinase activity of BRI1.[14]

Materials:

-

Recombinant purified BRI1 kinase domain (BRI1-CD)

-

Recombinant purified substrate (e.g., BSK3 kinase-dead domain, BSK3-KD)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the kinase reaction mixture in a cuvette containing kinase reaction buffer, the coupled enzyme system, NADH, and PEP.

-

Add the substrate (e.g., BSK3-KD) to the desired final concentration.

-

Initiate the reaction by adding a known concentration of BRI1-CD (e.g., 50 nM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ADP formation is stoichiometric with the rate of NADH oxidation.

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

-

To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BZR1

This protocol provides a general workflow for identifying BZR1 target genes.[12][15][20][21][22]

Materials:

-

Arabidopsis thaliana seedlings (wild-type and/or transgenic lines expressing tagged BZR1)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Anti-BZR1 antibody or antibody against the tag

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat seedlings with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and grind the tissue. Isolate nuclei and lyse them to release chromatin.

-

Sonication: Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BZR1 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify peaks where BZR1 was bound.

Below is a diagram illustrating the ChIP-seq workflow.

Protocol 3: Protoplast Transient Expression Assay

This protocol is a versatile method for studying gene expression and protein localization in response to brassinosteroids.[19][23][24][25][26]

Materials:

-

Arabidopsis thaliana leaves

-

Enzyme solution (cellulase, macerozyme)

-

W5 solution

-

MMg solution

-

PEG-calcium transfection solution

-

Plasmids encoding reporter genes (e.g., GFP, Luciferase) under the control of a BR-responsive promoter, and/or plasmids for overexpressing signaling components.

-

Incubation solution (WI solution)

-

Microscopy equipment or luminometer

Procedure:

-

Protoplast Isolation: Digest leaf tissue with the enzyme solution to release protoplasts.

-

Purification: Purify the protoplasts by washing and centrifugation.

-

Transfection: Mix the protoplasts with plasmid DNA and the PEG-calcium solution to induce DNA uptake.

-

Incubation: Incubate the transfected protoplasts in WI solution to allow for gene expression. For BR treatment experiments, add this compound or other BRs to the incubation medium.

-

Analysis: Observe reporter gene expression using fluorescence microscopy (for GFP) or measure luciferase activity with a luminometer.

Conclusion

The brassinosteroid signaling pathway represents a paradigm for steroid hormone perception and signal transduction in plants. A thorough understanding of its components and their quantitative interactions is crucial for fundamental plant biology research and for the development of novel strategies to enhance crop resilience and yield. This compound, as a key bioactive brassinosteroid, serves as a valuable tool for dissecting this pathway. The detailed experimental protocols provided herein offer a practical guide for researchers to investigate the intricacies of brassinosteroid signaling, paving the way for future discoveries and applications in agriculture and beyond.

References

- 1. Proteomics shed light on the brassinosteroid signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Visualization of BRI1 and BAK1(SERK3) Membrane Receptor Heterooligomers during Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Quantitative Proteomic Analysis of Brassinosteroid-induced Protein Phosphorylation in Rice (Oryza sativa L.) [frontiersin.org]

- 11. gene-quantification.de [gene-quantification.de]

- 12. encodeproject.org [encodeproject.org]

- 13. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 14. Structural insights into the negative regulation of BRI1 signaling by BRI1-interacting protein BKI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 16. Proteomics Studies of Brassinosteroid Signal Transduction Using Prefractionation and Two-dimensional DIGE [scite.ai]

- 17. Brassinosteroids Quantitative Detection Service - Creative Proteomics [creative-proteomics.com]

- 18. academic.oup.com [academic.oup.com]

- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 20. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. researchgate.net [researchgate.net]

- 23. Protoplast isolation and transfection in a 96-well plate [protocols.io]

- 24. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 25. Optimized protoplast isolation and transfection with a breakpoint: accelerating Cas9/sgRNA cleavage efficiency validation in monocot and dicot - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gene Functional Analysis Using Protoplast Transient Assays | Springer Nature Experiments [experiments.springernature.com]

24-Epicastasterone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Epicastasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth, development, and stress responses. As a bioactive molecule, it is a subject of increasing interest in agricultural and pharmaceutical research for its potential applications in crop improvement and as a lead compound for drug discovery. This technical guide provides an in-depth overview of the chemical properties, signaling pathways, experimental protocols, and biological activity of 24-epicastasterone.

Chemical Properties

24-Epicastasterone is a C28 brassinosteroid characterized by a six-membered B-ring lactone. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₈O₅ | [1] |

| Molecular Weight | 464.68 g/mol | [1] |

| CAS Number | 72050-71-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 241-245 °C | [1] |

| Solubility | Soluble in methanol and chloroform (slightly) | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Brassinosteroid Signaling Pathway

24-Epicastasterone, like other brassinosteroids, exerts its biological effects through a well-defined signal transduction pathway. The signal is perceived at the cell surface and relayed to the nucleus to regulate gene expression. The key components of this pathway are depicted in the diagram below.

Experimental Protocols

Extraction and Purification of 24-Epicastasterone from Algal Biomass (General Protocol)

Materials:

-

Lyophilized algal biomass

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Extraction:

-

Homogenize the lyophilized algal biomass.

-

Extract the biomass with 80% aqueous methanol at 4°C with continuous stirring.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process three times.

-

Combine the supernatants and concentrate under reduced pressure.

-

Partition the aqueous residue with chloroform to remove non-polar compounds.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the brassinosteroids with increasing concentrations of methanol (e.g., 40%, 70%, and 100%).

-

Collect the fractions and evaporate to dryness.

-

-

HPLC Purification:

-

Dissolve the dried fractions in a suitable solvent (e.g., methanol).

-

Inject the sample into a reverse-phase HPLC system (e.g., C18 column).

-

Use a gradient of water and methanol or acetonitrile as the mobile phase.

-

Collect fractions based on the retention time of a 24-epicastasterone standard.

-

-

Identification and Quantification:

Analytical Methods: LC-MS/MS for Quantification

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Sample Preparation:

-

Extract and purify 24-epicastasterone from plant tissues as described in the previous protocol.

-

For quantitative analysis, an internal standard (e.g., deuterated 24-epicastasterone) should be added at the beginning of the extraction process.

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 24-epicastasterone and the internal standard.

Bioassay: Rice Lamina Inclination Test

This is a classic and highly sensitive bioassay for detecting brassinosteroid activity.[5]

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. 'Koshihikari')

-

Test solutions of 24-epicastasterone at various concentrations

-

Distilled water (control)

-

Petri dishes

-

Filter paper

Procedure:

-

Seed Germination:

-

Sterilize rice seeds and germinate them in the dark at 30°C for 4-5 days.

-

-

Preparation of Leaf Segments:

-

Excise the second leaf lamina joint from the etiolated seedlings.

-

-

Incubation:

-

Place the leaf segments on filter paper moistened with the test solutions in Petri dishes.

-

Incubate the Petri dishes in the dark at 30°C for 48-72 hours.

-

-

Measurement:

-

Measure the angle of inclination between the lamina and the leaf sheath.

-

A greater angle indicates higher brassinosteroid activity.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Extraction and purification of high-value metabolites from microalgae: essential lipids, astaxanthin and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol and Brassinosteroid Hormone Quantification by LC/MS of Picolinyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Epicastasterone (CAS Number: 72050-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicastasterone, with CAS number 72050-71-6, is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones.[1] It plays a significant role in plant growth and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and the underlying signaling pathways. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are presented, along with a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

This compound is a member of the brassinosteroid family, a group of plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[2] First isolated from Hydrodictyon reticulatum, it is a C28-brassinosteroid and a biosynthetic precursor to other brassinosteroids.[1][3] Understanding the technical details of this compound is crucial for its potential applications in agriculture and as a tool for studying plant steroid hormone signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 72050-71-6 | [1] |

| Molecular Formula | C₂₈H₄₈O₅ | [1] |

| Molecular Weight | 464.68 g/mol | [1] |

| Synonyms | 24-epi-Castasterone, (2α,3α,5α,22R,23R)-2,3,22,23-Tetrahydroxyergostan-6-one | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in THF | - |

| Storage | Store at -20°C | [1] |

Biological Activity and Signaling Pathway

Brassinosteroids exert their effects by binding to a cell surface receptor kinase, primarily BRASSINOSTEROID INSENSITIVE 1 (BRI1).[4] This binding event initiates a signal transduction cascade that ultimately leads to changes in gene expression, mediated by the transcription factors BZR1 and BES1.[4]

While this compound is a biologically active brassinosteroid, it exhibits a lower binding affinity for the BRI1 receptor compared to other brassinosteroids like brassinolide.[5] The precise mechanism by which it elicits a biological response is an area of ongoing research. It is hypothesized that this compound may be metabolized in planta to more active brassinosteroids, or it may interact with other, yet to be fully characterized, receptor systems. Studies have shown that this compound can be hydroxylated or glucosidated in plant cell cultures, suggesting that its metabolism is a key aspect of its overall activity.[6]

Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated by the binding of a brassinosteroid to the extracellular domain of the BRI1 receptor kinase. This leads to the dissociation of the inhibitory protein BKI1 and the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[4] The formation of the BRI1-BAK1 complex results in a series of transphosphorylation events, activating the downstream signaling cascade. This cascade involves the inactivation of the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which in its active state phosphorylates and inactivates the key transcription factors BZR1 and BES1.[4] The inactivation of BIN2 allows for the dephosphorylation and activation of BZR1 and BES1, which then translocate to the nucleus and regulate the expression of brassinosteroid-responsive genes.

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and efficacy. The following table summarizes available data from the literature.

| Assay | Parameter | Value | Comparison | Reference |

| Rice Lamina Inclination Test | Bioactivity | At 1x10⁻⁸ M, some analogues were more active than brassinolide. | Brassinolide | [7] |

| Receptor Binding Assay | Binding Affinity (Kd) to BRI1 | Low Affinity (Specific value not reported) | High affinity brassinosteroids | [5] |

Experimental Protocols

This section provides detailed protocols for the extraction, analysis, and bioactivity assessment of this compound.

Extraction and Purification of this compound from Hydrodictyon reticulatum

This protocol is adapted from standard methods for brassinosteroid extraction from plant tissues.

Materials:

-

Freeze-dried Hydrodictyon reticulatum tissue

-

80% Methanol

-

Dichloromethane

-

Solid Phase Extraction (SPE) cartridges (C18 and SiOH)

-

HPLC system with a C18 column

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenize the freeze-dried tissue in 80% methanol.

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction twice more and combine the supernatants.

-

Evaporate the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous extract with dichloromethane.

-

Collect the dichloromethane phase and evaporate to dryness.

-

Redissolve the residue in a small volume of methanol and apply to a C18 SPE cartridge preconditioned with methanol and water.

-

Wash the cartridge with water and then elute the brassinosteroids with 80% methanol.

-

Evaporate the eluate and redissolve the residue in a suitable solvent for SiOH SPE.

-

Apply the sample to a preconditioned SiOH SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) and then elute with a more polar solvent (e.g., ethyl acetate).

-

Evaporate the eluate and further purify by HPLC on a C18 column using a methanol/water gradient.

-

Collect fractions and analyze for the presence of this compound using LC-MS/MS.

Quantitative Analysis by LC-MS/MS

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from other compounds.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will depend on the instrument and adduct formation.

Rice Lamina Inclination Assay

This bioassay is a classic method for determining the biological activity of brassinosteroids.

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

-

This compound stock solution in ethanol

-

Distilled water

-

Petri dishes

-

Filter paper

-

Incubator with controlled temperature and light

Procedure:

-

Sterilize rice seeds and germinate them in the dark for 5-7 days.

-

Prepare serial dilutions of this compound in distilled water from the stock solution.

-

Excise the second leaf lamina joint sections from the etiolated seedlings.

-

Place the sections on filter paper in Petri dishes containing the different concentrations of this compound.

-

Incubate the Petri dishes in the dark at a constant temperature (e.g., 30°C) for 48-72 hours.

-

Measure the angle of inclination between the lamina and the sheath using a protractor or image analysis software.

-

Plot the dose-response curve to determine the concentration that gives a half-maximal response (EC₅₀).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound.

Conclusion

This compound is a key molecule in the complex network of brassinosteroid signaling in plants. While its direct interaction with the primary receptor BRI1 appears to be of low affinity, its biological activity suggests a more intricate mechanism of action, possibly involving metabolic activation or alternative signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the precise role of this compound in plant biology and to explore its potential applications. Future research should focus on elucidating its complete signaling cascade, quantifying its binding to various receptors, and fully characterizing its metabolic fate and the bioactivity of its metabolites.

References

- 1. glpbio.com [glpbio.com]

- 2. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Epicastasterone

For Researchers, Scientists, and Drug Development Professionals

Epicastasterone, a bioactive brassinosteroid (BR), plays a crucial role in plant growth, development, and stress responses. As a potent phytohormone, its isolation and purification are essential for further research into its physiological functions and potential applications in agriculture and medicine. These application notes provide an overview and detailed protocols for the extraction and purification of this compound from plant sources.

Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal transduction cascade begins with the binding of the BR ligand to the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[1][2] This binding event triggers a series of phosphorylation and dephosphorylation events inside the cell.[3] In the absence of BRs, a kinase called BRASSINOSTEROID-INSENSITIVE 2 (BIN2) phosphorylates and inactivates the transcription factors BZR1 and BES1, retaining them in the cytoplasm.[1] Upon BR binding to the receptor complex, BIN2 is inhibited. This allows BZR1 and BES1 to be dephosphorylated and translocate to the nucleus, where they regulate the expression of thousands of BR-responsive genes that control various aspects of plant growth and development.[1]

Application Notes

The extraction and purification of this compound from plant tissues present a significant challenge due to its extremely low endogenous concentrations.[4] The process requires sensitive and highly selective methods to isolate these compounds from a complex biological matrix.

Extraction

The initial step involves liberating the target compounds from the plant material. This is typically achieved through solvent extraction.

-

Plant Material Preparation : Proper preparation is crucial. Plant tissues are usually lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for solvent contact, thereby improving extraction efficiency.[5]

-

Solvent Selection : The choice of solvent is critical. Polar solvents are generally used for extracting polyhydroxylated steroids like brassinosteroids. Aqueous methanol (e.g., 80-95% methanol in water) is a common and effective choice for initial extraction.[6][7] Other solvents like ethanol, chloroform, and acetone can also be used, depending on the specific protocol and target compounds.[5]

-

Extraction Techniques : Maceration, where the plant material is soaked in the solvent for an extended period, is a simple and widely used method.[5][8] More advanced techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time.[8]

Purification

Following extraction, the crude extract contains a vast array of lipids, pigments, and other secondary metabolites that must be removed. A multi-step purification strategy is therefore necessary.

-

Solvent Partitioning : The crude extract is often partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform or ethyl acetate) to perform an initial cleanup, separating compounds based on their polarity.[6]

-

Solid-Phase Extraction (SPE) : SPE is a cornerstone of brassinosteroid purification. It involves passing the extract through a cartridge packed with a solid adsorbent to retain either the target compounds or the impurities.[6][9]

-

Reversed-Phase (C18) : Commonly used to remove highly polar impurities.

-

Ion-Exchange (MAX, MCX) : Effective for enriching a wide range of bioactive BRs.[6]

-

Boronate Affinity Chromatography : This highly selective technique utilizes a stationary phase with phenylboronic acid, which forms covalent complexes with the diol groups present in brassinosteroids, allowing for specific capture and enrichment.[10]

-

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the most powerful method for the final purification of peptides and other complex molecules.[11] For this compound, reversed-phase HPLC (RP-HPLC) is typically the final step to achieve high purity.[12] This technique separates compounds based on their hydrophobicity, yielding a highly purified fraction of the target molecule.[11] Preparative or semi-preparative HPLC columns are used to isolate sufficient quantities for subsequent analysis.[6]

Analysis and Quantification

Due to the lack of a strong chromophore, detecting brassinosteroids with UV detectors is challenging.[7] Therefore, mass spectrometry (MS) is the preferred method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the gold standard for the sensitive and selective quantification of brassinosteroids.[10] Coupling HPLC with tandem mass spectrometry (MS/MS) allows for the detection of this compound at very low concentrations (picogram levels).[7][9]

-

Derivatization : To enhance detection sensitivity in LC-MS, derivatization with reagents like m-aminophenylboronic acid (m-APBA) can be employed. This process can increase sensitivity by several orders of magnitude.[4]

Quantitative Data Summary

Precise extraction yields of this compound are highly dependent on the plant species, tissue type, developmental stage, and the specific extraction protocol used. However, analytical methods have been developed with extremely low detection limits, enabling quantification from small amounts of plant material.

| Parameter | Method | Value | Source |

| Limit of Detection (LOD) | On-line 2D µSPE-OCD-HPLC-MS/MS | 1.4 - 6.6 pg | [4] |

| Limit of Detection (LOD) | UHPLC-ESI-MS/MS (MRM mode) | ~7 pg (average for 22 BRs) | [9] |

| Required Plant Tissue | UHPLC-ESI-MS/MS | As low as 50 mg | [9] |

| Derivatization Enhancement | m-APBA Derivatization | 13–8,437 times increase in MS/MS sensitivity | [4] |

Experimental Protocols

The following protocols provide a generalized workflow for the extraction and purification of this compound. Researchers should optimize these methods based on their specific plant material and available instrumentation.

Workflow Overview

Protocol 1: Extraction and Preliminary Purification from Plant Tissue

This protocol covers the initial extraction and cleanup of this compound from plant material.

Materials:

-

Plant tissue (e.g., leaves, seeds, pollen)

-

Liquid nitrogen

-

Freeze-dryer (lyophilizer)

-

Grinder or mortar and pestle

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Internal standards (e.g., D₃-labeled brassinosteroids)[6]

-

Centrifuge and appropriate tubes

-

Rotary evaporator

Methodology:

-

Sample Preparation :

-

Flash-freeze fresh plant material (1-10 g) in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue until completely dry.

-

Grind the dried material into a fine, homogenous powder.

-

-

Solvent Extraction :

-

Transfer the powdered plant material to a suitable flask or beaker.

-

Add an appropriate amount of a pre-chilled extraction solvent, such as 80% aqueous methanol (e.g., 10 mL per gram of dry tissue).[7]

-

If quantitative analysis is intended, add deuterated internal standards at this stage to account for losses during purification.[6]

-

Agitate the mixture on a shaker at 4°C for a minimum of 4 hours, or allow it to macerate overnight.

-

Separate the solid material from the solvent by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) or filtration.

-

Collect the supernatant (the extract) and repeat the extraction process on the plant residue one more time to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Removal and Partitioning :

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C until the methanol is removed, leaving an aqueous residue.

-

Partition the aqueous residue against an equal volume of chloroform three times.[6] Vigorously mix the phases in a separatory funnel and allow them to separate.

-

Collect the lower chloroform phase, which will contain the brassinosteroids.

-

Combine the chloroform fractions and evaporate to dryness under reduced pressure. The resulting residue is the crude extract.

-

Protocol 2: Chromatographic Purification and Analysis

This protocol details the purification of the crude extract using Solid-Phase Extraction (SPE) and HPLC, followed by analysis.

Materials:

-

Crude extract from Protocol 1

-

SPE cartridges (e.g., C18, mixed-mode ion exchange like Waters MAX/MCX)[6]

-

Solvents for SPE (Methanol, Acetonitrile, Water, Formic Acid, KOH, as per manufacturer's instructions)

-

HPLC system with a reversed-phase column (e.g., C18, 5 µm particle size)

-

Mobile phase solvents (e.g., Acetonitrile and water with 0.1% formic acid)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Solid-Phase Extraction (SPE) Cleanup :

-

Re-dissolve the dried crude extract in a small volume of the initial SPE loading solvent.

-

Condition an SPE cartridge according to the manufacturer's protocol. For a C18 cartridge, this typically involves washing with methanol followed by equilibration with water.

-

Load the re-dissolved sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove polar impurities.

-

Elute the brassinosteroid-containing fraction with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

-

Note: For higher selectivity, a multi-step SPE approach using different cartridge types (e.g., ion exchange followed by reversed-phase) can be implemented.[6]

-

Collect the eluate and evaporate to dryness.

-

-

High-Performance Liquid Chromatography (HPLC) Purification :

-

Reconstitute the dried SPE eluate in a small volume of the initial HPLC mobile phase (e.g., 50% acetonitrile/water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with a suitable reversed-phase column and mobile phase gradient. A typical gradient might run from 40% to 90% acetonitrile (with 0.1% formic acid) over 30 minutes.[13]

-

Inject the sample and collect fractions based on the retention time of this compound standards, if available. If standards are not available, collect fractions across the expected elution range for subsequent analysis.

-

Combine the fractions containing the purified compound and evaporate the solvent.

-

-

LC-MS/MS Analysis and Quantification :

-

Prepare the purified sample and a series of calibration standards of this compound.

-

Analyze the samples using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.[9]

-

Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for this compound to ensure maximum sensitivity and specificity.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards and correcting for recovery using the internal standard.

-

References

- 1. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The determination of 22 natural brassinosteroids in a minute sample of plant tissue by UHPLC-ESI-MS/MS - ProQuest [proquest.com]

- 10. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polypeptide.com [polypeptide.com]

- 12. researchgate.net [researchgate.net]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 24-Epicastasterone for Research Applications

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the availability of high-purity brassinosteroids like 24-epicastasterone is crucial for investigating their roles in plant growth regulation and potential therapeutic applications. This document provides detailed protocols for the chemical synthesis of 24-epicastasterone, methods for its purification and characterization, and an overview of its biological signaling pathway.

Data Presentation: Synthesis of 24-Epicastasterone

The following table summarizes the quantitative data for a common synthetic route to 24-epicastasterone starting from ergosterol. This multi-step synthesis involves the formation of key intermediates, and the yields at each step are critical for optimizing the overall process.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Method |

| 1 | Ergosterol | Ergosterol Tosylate | TsCl, Pyridine, 0°C to rt | 95 | >98 | TLC, ¹H NMR |

| 2 | Ergosterol Tosylate | i-Ergosterol | KOAc, Acetone, H₂O, reflux | 92 | >97 | TLC, ¹H NMR |

| 3 | i-Ergosterol | (22E)-3α,5-Cyclo-5α-ergost-22-en-6-one | PCC, CH₂Cl₂, rt | 85 | >98 | Column Chromatography, ¹H NMR |

| 4 | (22E)-3α,5-Cyclo-5α-ergost-22-en-6-one | (22E,24R)-Ergosta-2,22-dien-6-one | LiBr, Pyridinium hydrochloride, DMA, 160°C | 80 | >95 | Column Chromatography, ¹H NMR |

| 5 | (22E,24R)-Ergosta-2,22-dien-6-one | (2R,3R,22R,23R)-Tetrahydroxy-(24R)-ergostan-6-one | OsO₄ (cat.), NMO, acetone/H₂O, rt | 75 | >96 | Column Chromatography, ¹H NMR, ¹³C NMR |